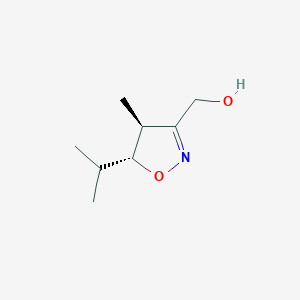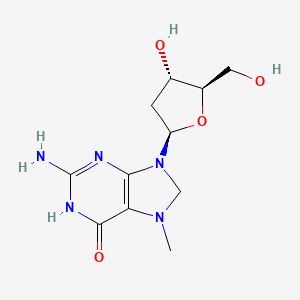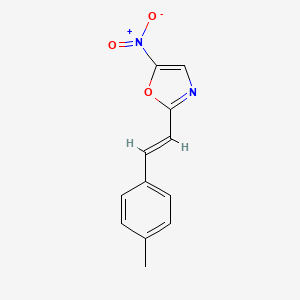![molecular formula C8H6BrNOS B12873711 2-(Bromomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12873711.png)
2-(Bromomethyl)-6-mercaptobenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-6-mercaptobenzo[d]oxazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-mercaptobenzo[d]oxazole typically involves the bromination of 6-mercaptobenzo[d]oxazole. One common method includes the reaction of 6-mercaptobenzo[d]oxazole with bromomethylating agents under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform, and a base like triethylamine to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-6-mercaptobenzo[d]oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzo[d]oxazole derivatives, sulfoxides, sulfones, and reduced alcohols or amines .
Applications De Recherche Scientifique
2-(Bromomethyl)-6-mercaptobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-6-mercaptobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can result in the inhibition of enzyme function or the activation of signaling pathways, depending on the specific target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)-6-mercaptobenzo[d]oxazole
- 2-(Iodomethyl)-6-mercaptobenzo[d]oxazole
- 2-(Methylthio)-6-mercaptobenzo[d]oxazole
Uniqueness
2-(Bromomethyl)-6-mercaptobenzo[d]oxazole is unique due to its bromomethyl group, which provides distinct reactivity compared to its chloro, iodo, and methylthio analogs. The bromomethyl group is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C8H6BrNOS |
|---|---|
Poids moléculaire |
244.11 g/mol |
Nom IUPAC |
2-(bromomethyl)-1,3-benzoxazole-6-thiol |
InChI |
InChI=1S/C8H6BrNOS/c9-4-8-10-6-2-1-5(12)3-7(6)11-8/h1-3,12H,4H2 |
Clé InChI |
UFRGUHGQTRGPKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1S)OC(=N2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Difluoromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873632.png)



![2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12873659.png)

![[3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12873675.png)




![1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone](/img/structure/B12873709.png)

